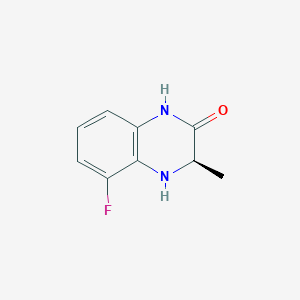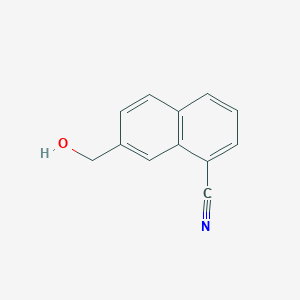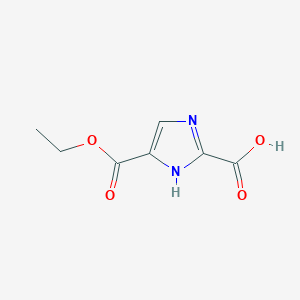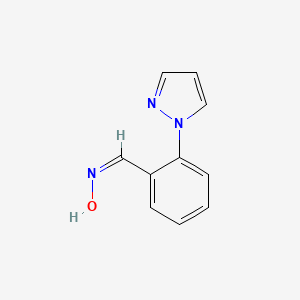
(3R)-5-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-5-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 3rd position, and a dihydroquinoxalinone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and reduction steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-5-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3R)-5-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as fluorescence and conductivity.
Mecanismo De Acción
The mechanism of action of (3R)-5-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one involves its interaction with specific molecular targets. The fluorine atom and the quinoxaline core play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
- (3R)-5-chloro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one
- (3R)-5-bromo-3-methyl-3,4-dihydro-1H-quinoxalin-2-one
- (3R)-5-iodo-3-methyl-3,4-dihydro-1H-quinoxalin-2-one
Uniqueness
(3R)-5-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H9FN2O |
|---|---|
Peso molecular |
180.18 g/mol |
Nombre IUPAC |
(3R)-5-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H9FN2O/c1-5-9(13)12-7-4-2-3-6(10)8(7)11-5/h2-5,11H,1H3,(H,12,13)/t5-/m1/s1 |
Clave InChI |
DLNRTFMIWCVDRC-RXMQYKEDSA-N |
SMILES isomérico |
C[C@@H]1C(=O)NC2=C(N1)C(=CC=C2)F |
SMILES canónico |
CC1C(=O)NC2=C(N1)C(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11909109.png)




![2-(Methylthio)benzo[d]oxazol-4-amine](/img/structure/B11909129.png)

![2-Isopropyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11909139.png)





